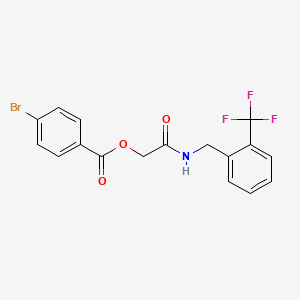

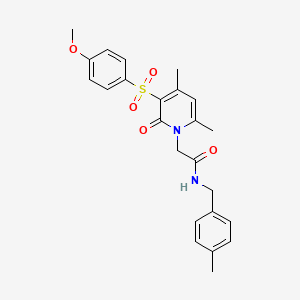

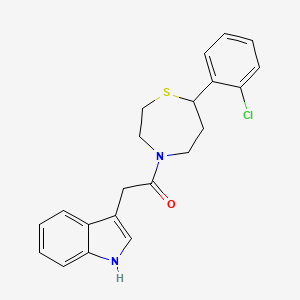

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-bromobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the use of 2-aminobenzylamines, which are key intermediates in the formation of benzimidazoles through oxone mediated tandem transformations . Similarly, α-ketoamide derivatives are synthesized using a carbodiimide approach with OxymaPure as an additive, which enhances the yield and purity of the products . The condensation of ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid leads to the formation of O,N,O-tridentate ligands . These methods suggest that the synthesis of "2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-bromobenzoate" could involve similar condensation reactions and the use of specialized reagents or catalysts to improve yield and selectivity.

Molecular Structure Analysis

The molecular structure of compounds similar to "2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-bromobenzoate" can be characterized using techniques such as FT-IR, NMR, and elemental analysis . The presence of functional groups such as keto, amide, and ester can be confirmed through these analytical methods. The structure of the compound is likely to exhibit a benzylamine moiety linked to a bromobenzoate group, with a trifluoromethyl group providing additional electronic and steric characteristics.

Chemical Reactions Analysis

The chemical reactions of related compounds involve the formation of benzimidazoles through a ring distortion strategy , and the coupling of α-ketoamide to amino acid esters . The reactivity of the compound may include similar transformations, where the amino group and the keto group could participate in condensation reactions. The presence of the trifluoromethyl group could influence the reactivity by affecting the electron density of the benzylamine moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-bromobenzoate" can be inferred from the properties of similar compounds. The polyfluoroalkyl group is known to impart hydrophobicity and could affect the boiling and melting points of the compound . The presence of the bromo substituent could make the compound amenable to further substitution reactions, potentially affecting its chemical stability and reactivity. The keto and ester groups are likely to influence the solubility of the compound in organic solvents.

Scientific Research Applications

Fluorescent Properties for Biomolecule Linking

2-Amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines, synthesized from 2-oxo derivatives, exhibit high fluorescence suitable for linking to biomolecules and biopolymers. The conversion of the benzoate to reactive O-succinimide esters allows easy reactions with amino groups of biomolecules, showing pH-independent properties and large Stokes shifts, albeit with low quantum yield (Stadlbauer et al., 2009).

Synthesis of Novel α-Ketoamide Derivatives

A study on OxymaPure/DIC as an additive for the synthesis of novel α-ketoamide derivatives, including 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, demonstrated superiority in purity and yield compared to other methods. This synthesis involves the ring opening of N-acylisatin and subsequent reactions (El‐Faham et al., 2013).

Formation of Nickel and Copper Complexes

2-(2-Ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids, derived from ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates, act as O,N,O-tridentate ligands, capable of forming nickel(ii) and copper(ii) complexes (Kudyakova et al., 2009).

Waste-free Synthesis of Heterocyclic Compounds

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, an intermediate for synthesizing trifluoromethyl heterocycles, allows for a diverse set of compounds including oxazoles, thiazoles, and imidazoles, demonstrating a waste-free synthesis approach (Honey et al., 2012).

Biological Activity of Penicillanic Acid Derivatives

6-Substituted amino-penicillanic acid esters, synthesized from 6-apa, displayed antimicrobial, antiurease, anti-β-lactamase, and antilipase activities. These compounds include derivatives with 1,3-thiazole or 1,3-thiazolidinone nucleus linked to the penicillanic acid skeleton (Demirci et al., 2014).

properties

IUPAC Name |

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrF3NO3/c18-13-7-5-11(6-8-13)16(24)25-10-15(23)22-9-12-3-1-2-4-14(12)17(19,20)21/h1-8H,9-10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERRLDPAMQHOHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-bromobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B3016150.png)

![Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B3016151.png)

![1-[4-[(1-Methylpyrazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B3016154.png)

![Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3016155.png)

![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3016158.png)

![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B3016168.png)